2-Chloro-5-cyclopropylpyridine
Overview
Description
2-Chloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used in various chemical reactions and has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of 2-Chloro-5-cyclopropylpyridine involves several steps. One method involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides . The reaction mixture is heated at 100°C for 1 hour. The mixture is then concentrated and purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyclopropylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a cyclopropyl group at the 5th position . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
2-Chloro-5-cyclopropylpyridine can undergo various chemical reactions. For instance, it can react with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in 1,4-dioxane at temperatures between 20 - 100℃ . It can also react with 4-bromophenol and caesium carbonate in NMP at 190℃ .Physical And Chemical Properties Analysis
2-Chloro-5-cyclopropylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Electroluminescent Properties in Platinum(II) Complexes
2-Chloro-5-cyclopropylpyridine has been utilized in the synthesis of mono-cyclometalated Pt(II) complexes, which exhibit unique electroluminescent properties. These complexes, featuring 2-Chloro-5-cyclopropylpyridine derivatives, show potential in advanced materials science, particularly in the development of new electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Synthesis of Bromocyclopropylpyridines
The compound has been integral in the synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. This method demonstrates its significance in creating building blocks for various chemical syntheses, showcasing its versatility in organic chemistry (Striela et al., 2017).
Nucleophilic Substitution Reactions
2-Chloro-5-cyclopropylpyridine has been studied for its reactivity in nucleophilic substitution reactions, particularly in the formation of 2-aminopyridines and related compounds. This reactivity profile underscores its role in synthesizing various heterocyclic compounds, a crucial aspect of medicinal chemistry and pesticide development (Bomika et al., 1976).
Purification and Separation Studies
Significant research has been conducted on the purification and separation of 2-Chloro-5-trichloromethylpyridine, a related compound, highlighting the importance of purification techniques in the industrial preparation of pyridine derivatives (Su Li, 2005).
Innovative Production Techniques
Molecular Structure and Conformation Analysis
Studies on the molecular structure and conformation of cyclopropylpyridines, including 2-cyclopropylpyridine, provide insight into the molecular behavior of 2-Chloro-5-cyclopropylpyridine. Such studies are crucial for understanding the chemical and physical properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).
Biotransformation Studies
Research on the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the biological applications of similar pyridine derivatives. Such studies open avenues for biotechnological applications, including the synthesis of pharmaceuticals and agrochemicals (Jin et al., 2011).
Safety And Hazards
2-Chloro-5-cyclopropylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Relevant Papers Several papers have been published on the synthesis and reactions of 2-Chloro-5-cyclopropylpyridine . These papers provide valuable insights into the properties and potential applications of this compound .
properties
IUPAC Name |
2-chloro-5-cyclopropylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPEUGFZZDECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679095 | |
Record name | 2-Chloro-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropylpyridine | |
CAS RN |
1042986-18-4 | |
Record name | 2-Chloro-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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